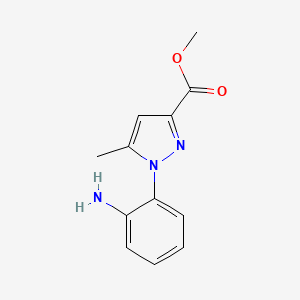
5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine
Übersicht
Beschreibung
5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine, commonly known as IPPX, is an organic compound with a broad range of applications in scientific research. It is used as a reagent in organic synthesis, as a ligand for metal complexes, and as an inhibitor of enzymes. IPPX is also used in the study of the mechanism of action of drugs, as well as in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Metabolism of BMS-645737 Related Compounds
- A study on BMS-645737, a compound structurally related to 5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine, revealed complex metabolic pathways involving both oxidation and conjugation reactions. This includes cytochrome P450-catalyzed hydroxylation and subsequent oxidation to carboxylic acid, followed by conjugation with taurine or sulfate. Notably, conjugation with N-acetylglucosamine was observed, showcasing the metabolic versatility of such compounds (Johnson et al., 2008).
Antimicrobial and Antioxidant Activities
Antimicrobial and Antioxidant Properties of Oxadiazol Derivatives
- Research on derivatives of 1,3,4-oxadiazol-2-amine, which are chemically akin to the compound , demonstrated significant antimicrobial and antioxidant activities. This suggests potential applications in developing novel antimicrobial agents and antioxidants (Saundane et al., 2013).
Anticancer Evaluation
Anticancer Potential of Related Compounds
- A study synthesizing various derivatives of 1,3,4-oxadiazol-2-amines, closely related to the compound of interest, indicated significant cytotoxicity against multiple human cancer cell lines. This highlights the potential of such compounds in developing novel anticancer therapies (Abdo & Kamel, 2015).
Fungicidal Activity
Fungicidal Activity of Oxadiazol Derivatives
- Research into oxadiazol derivatives, which share a core structure with the compound , demonstrated notable fungicidal activity against rice sheath blight. This suggests potential agricultural applications in managing crop diseases (Chen et al., 2000).
Miscellaneous Applications
Other Research Applications
- Various studies have explored different aspects of 1,3,4-oxadiazol-2-amine derivatives, including their use in novel synthesis techniques, antimicrobial activities, anthelmintic activity, and optical properties. These diverse applications further underscore the compound's versatility in scientific research (Prabakaran et al., 2012); (Idrees et al., 2019); (Patel et al., 2010); (Ge et al., 2014).
Eigenschaften
IUPAC Name |
5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-5(2)13-6(3-4-10-13)7-11-12-8(9)14-7/h3-5H,1-2H3,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASSEONVMSJIAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B1393179.png)

![1-[(tert-Butoxy)carbonyl]-2-{[(tert-butoxy)-carbonyl]amino}piperidine-4-carboxylic acid](/img/structure/B1393184.png)
![3,5-Dibromo-1-[(2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B1393185.png)
![2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]-benzoic acid](/img/structure/B1393187.png)
![Benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1393189.png)
![8-Chloro-7-methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1393191.png)
![8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1393192.png)

amino}thiophene-2-carboxylic acid](/img/structure/B1393196.png)
![(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid](/img/structure/B1393198.png)
![8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole](/img/structure/B1393199.png)